
(R)-Indapamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Indapamide is a chiral diuretic compound belonging to the class of thiazide-like diuretics. It is primarily used in the treatment of hypertension and edema associated with congestive heart failure. The compound is known for its ability to inhibit sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, thereby reducing blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Indapamide involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with a suitable amine under acidic conditions to form the sulfonamide intermediate.
Cyclization: The sulfonamide intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the indoline ring structure.
Resolution of enantiomers: The racemic mixture of indapamide is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain ®-Indapamide.
Industrial Production Methods
Industrial production of ®-Indapamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-Indapamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of ®-Indapamide can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine derivatives.
Substitution: The chloro group in ®-Indapamide can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Indapamide has several scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on ion channels and transporters in cellular studies.
Medicine: Studied for its antihypertensive and diuretic effects in clinical trials.
Industry: Used in the development of new diuretic drugs and formulations.
Mechanism of Action
®-Indapamide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water. The compound also has vasodilatory effects, which contribute to its antihypertensive properties. The molecular targets include the sodium-chloride symporter and various ion channels involved in vascular smooth muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive effects.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to ®-Indapamide.
Metolazone: A thiazide-like diuretic with similar diuretic and antihypertensive properties.
Uniqueness of ®-Indapamide
®-Indapamide is unique due to its chiral nature, which allows for the resolution of its enantiomers. The ®-enantiomer is known to have more potent antihypertensive effects compared to the (S)-enantiomer. Additionally, ®-Indapamide has a favorable pharmacokinetic profile, with a longer half-life and better bioavailability compared to other thiazide-like diuretics.
Properties
CAS No. |
77083-52-4 |
|---|---|
Molecular Formula |
C16H16ClN3O3S |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-chloro-N-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/t10-/m1/s1 |
InChI Key |
NDDAHWYSQHTHNT-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


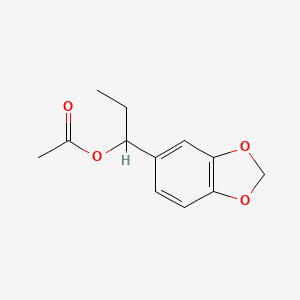

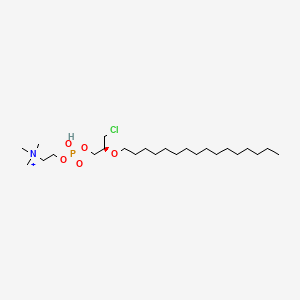
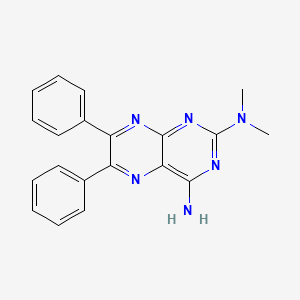
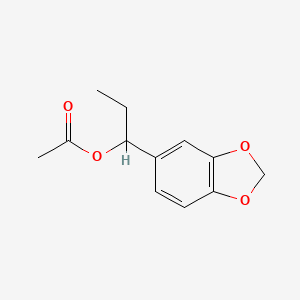
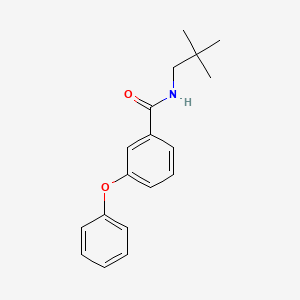
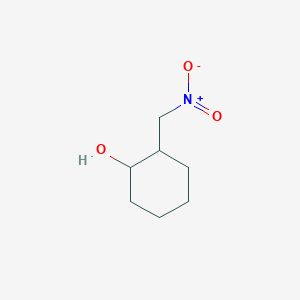
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)

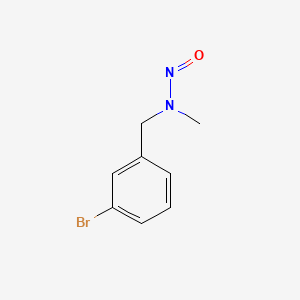

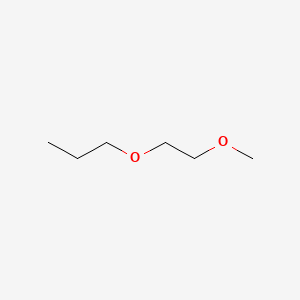
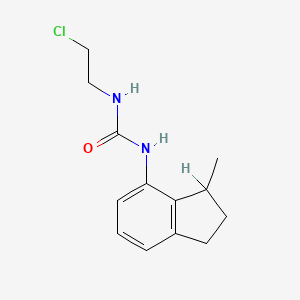
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
